molecular formula C10H8F2O2 B138763 2,2-Difluoro-1-phenyl-butane-1,3-dione CAS No. 133860-73-8

2,2-Difluoro-1-phenyl-butane-1,3-dione

Cat. No.: B138763
CAS No.: 133860-73-8
M. Wt: 198.17 g/mol
InChI Key: BAMPPWBGPVMCLP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenyl-butane-1,3-dione (DFPBD) is a fluorinated diketone characterized by a phenyl group at position 1 and two fluorine atoms at the C2 position of the butane-1,3-dione backbone (Figure 1). Its molecular formula is C₁₀H₈F₂O₂, with a molecular weight of 206.17 g/mol . The compound is commercially available at 95% purity, typically packaged in 5 mg quantities . Fluorination at the C2 position introduces significant electron-withdrawing effects, which may enhance the acidity of the β-diketone protons and influence its reactivity in coordination chemistry or biological systems.

DFPBD’s structural motif aligns with bioactive diketones used in pharmaceuticals, agrochemicals, and materials science. However, its specific applications remain understudied compared to analogs like isoindoline-1,3-diones or indane-1,3-diones .

Properties

IUPAC Name

2,2-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPPWBGPVMCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564085
Record name 2,2-Difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133860-73-8
Record name 2,2-Difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Systems

The chlorine-to-fluorine exchange in diketones is a well-established pathway for introducing fluorine atoms. A patented method for synthesizing 2,2-difluoro-1,3-benzodioxole demonstrates this approach using 2,2-dichloro-1,3-benzodioxole and potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst. The reaction proceeds via nucleophilic substitution, where fluoride ions displace chloride at the α-carbon.

The catalytic role of KHF₂ is critical, as it enhances fluoride ion availability by stabilizing the transition state. This method achieved 100% conversion after 8 hours at 140°C in tetramethylene sulfone solvent. While the patent focuses on benzodioxole derivatives, analogous conditions can be adapted for 2,2-difluoro-1-phenyl-butane-1,3-dione by substituting the precursor with a chlorinated β-diketone.

Table 1: Reaction Conditions for Halogen Exchange

PrecursorFluorinating AgentCatalystSolventTemperatureTimeYield
2,2-dichloro-1,3-benzodioxoleKFKHF₂Tetramethylene sulfone140°C8 hrs100%

Industrial Scalability and Challenges

Industrial production requires continuous flow reactors to maintain precise temperature control and efficient mixing. However, anhydrous conditions are essential to prevent hydrolysis of intermediates. Residual water in KF generates HCl, which reacts with KF to form KHF₂ in situ. This self-generating catalytic system simplifies large-scale synthesis but necessitates rigorous drying of reagents.

Electrophilic Fluorination Using Selectfluor

One-Pot Difluorination of Trifluoromethyl Diketones

A novel one-pot method from the Royal Society of Chemistry employs Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to fluorinate 4,4,4-trifluoro-1-phenylbutane-1,3-dione. The reaction involves heating the precursor with Selectfluor in acetonitrile under reflux, yielding 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one , which undergoes fragmentation to release the target compound.

Key Steps:

  • Electrophilic Fluorination : Selectfluor delivers fluorine atoms to the α-position of the diketone.

  • Hydroxylation and Fragmentation : The intermediate dihydroxy compound decomposes in the presence of triethylamine, yielding 2,2-difluoro-1-phenylethanone derivatives.

Table 2: Selectfluor-Mediated Fluorination Parameters

PrecursorFluorinating AgentSolventTemperatureTimeYield
4,4,4-trifluoro-1-phenylbutane-1,3-dioneSelectfluorMeCNReflux24 hrs82%

Advantages and Limitations

This method avoids hazardous fluorinating agents like DAST, improving safety profiles. However, the 24-hour reaction time and moderate yield (82%) limit its industrial appeal. Scalability is further challenged by the high cost of Selectfluor and the need for stoichiometric amounts.

Base-Mediated Fragmentation of Polyfluorinated Intermediates

Mechanistic Insights

The fragmentation of 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one with triethylamine (Et₃N) provides a controlled route to α,α-difluoroketones. The base deprotonates the hydroxyl groups, inducing cleavage of the C–C bond adjacent to the fluorine atoms. This stepwise process ensures high regioselectivity, preserving the phenyl group while eliminating trifluoromethyl segments.

Reaction Scheme:

C6H5COCF2CF3SelectfluorC6H5COCF2(OH)2CF3Et3NC6H5COCF2H+Byproducts\text{C}_6\text{H}_5\text{COCF}_2\text{CF}_3 \xrightarrow{\text{Selectfluor}} \text{C}_6\text{H}_5\text{COCF}_2\text{(OH)}_2\text{CF}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_5\text{COCF}_2\text{H} + \text{Byproducts}

Optimization Strategies

  • Solvent Choice : Dichloromethane (CH₂Cl₂) minimizes side reactions during fragmentation.

  • Stoichiometry : A 1.5:1 molar ratio of Et₃N to intermediate ensures complete deprotonation.

  • Workup : Acidic aqueous extraction removes residual base, simplifying purification.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterHalogen ExchangeSelectfluorFragmentation
Reaction Time 8 hrs24 hrs24 hrs
Yield 100%82%77%
Safety Moderate (HF risk)HighHigh
Scalability HighLowModerate
Cost LowHighModerate

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,2-Difluoro-1-phenyl-butane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets and pathways. As a fluorinated β-diketone, it can chelate metal ions, forming stable complexes. These complexes can influence various biochemical pathways, depending on the metal ion involved and the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Butane-1,3-dione Derivatives

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione
  • Structure : Features a 3,5-difluorophenyl group at position 1 and a trifluoromethyl group at C3.
  • Crystallographic studies confirm its planar β-diketone conformation, similar to DFPBD .
  • Applications : Used as a ligand in lanthanide complexes for luminescent materials.
4,4-Difluoro-1-(pyridin-3-yl)butane-1,3-dione
  • Structure : Substitutes the phenyl group with a pyridin-3-yl ring, introducing a nitrogen heteroatom.
  • Properties : The pyridine moiety enables hydrogen bonding and π-π stacking in biological targets. Its molecular weight (199.15 g/mol ) is lower than DFPBD, which may improve solubility in polar solvents .
  • Applications: Explored in bacterial iron metabolism inhibition (e.g., targeting BfrB-Bfd interactions in Pseudomonas aeruginosa) .

Halogen-Substituted Derivatives

4-(2-Bromophenyl)-1-phenylbutane-1,3-dione
  • Structure : A bromine atom at the 2-position of the phenyl ring.
  • Molecular weight (317.18 g/mol) is significantly higher than DFPBD .
  • Applications : Intermediate in synthesizing anticoagulants or photostable agrochemicals.
1-(2-Chloro-4-fluorophenyl)butane-1,3-dione
  • Structure : Combines chloro and fluoro substituents on the phenyl ring.
  • Properties : The electron-withdrawing effects of Cl and F may synergize to enhance diketone acidity. Molecular weight (214.62 g/mol ) is comparable to DFPBD .
  • Applications: Limited data, but halogenated diketones are often used in cross-coupling reactions.

Non-Fluorinated Analog: 1-Phenylbutane-1,3-dione

  • Structure : Lacks fluorine substituents.
  • Properties : Simpler diketone with higher electron density at C2, leading to weaker hydrogen bonding. Molecular weight (174.20 g/mol ) is lower than DFPBD .
  • Applications : Common in fragrance synthesis (e.g., butane-2,3-dione in food aromas) and as a biochemical reagent.

Methyl-Substituted Analog: 2-Methyl-1-phenylbutane-1,3-dione

  • Structure : Methyl group at C2 instead of fluorine.
  • Molecular weight (188.22 g/mol) is slightly lower than DFPBD .
  • Applications: Precursor in anticoagulant rodenticides (e.g., diphacinone derivatives) .

Structure-Activity Relationships (SAR) and Key Findings

Fluorine Substitution Effects

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances diketone acidity, facilitating deprotonation in catalytic cycles or metal chelation .
  • Hydrogen Bonding : In DFPBD, fluorine strengthens intramolecular hydrogen bonds in the excited state, as shown in ESIPT (excited-state intramolecular proton transfer) studies of related compounds .
  • Biological Activity : Fluorinated analogs like isoindoline-1,3-diones exhibit improved inhibition of enzymes (e.g., IDO1 in HeLa cells) due to enhanced target binding . However, substituent size matters; fluoro and hydrogen have similar steric profiles, allowing retention of activity without bulk penalties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
2,2-Difluoro-1-phenyl-butane-1,3-dione C₁₀H₈F₂O₂ 206.17 C2-F₂, C1-Ph Under investigation
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione C₁₀H₅F₅O₂ 264.14 C1-3,5-F₂Ph, C4-CF₃ Luminescent materials
4,4-Difluoro-1-(pyridin-3-yl)butane-1,3-dione C₉H₇F₂NO₂ 199.15 C1-Pyridin-3-yl, C4-F₂ Bacterial iron metabolism
1-Phenylbutane-1,3-dione C₁₀H₁₀O₂ 174.20 No fluorine Fragrance synthesis
2-Methyl-1-phenylbutane-1,3-dione C₁₁H₁₂O₂ 188.22 C2-CH₃ Anticoagulant precursors

Biological Activity

2,2-Difluoro-1-phenyl-butane-1,3-dione is a fluorinated β-diketone characterized by its unique chemical structure, featuring two fluorine atoms and a phenyl group attached to a butane-1,3-dione backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8F2O2
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 133860-73-8

The biological activity of this compound is primarily attributed to its interaction with molecular targets through the fluorine atoms. The electronegativity of fluorine enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains.
  • Anticancer Activity : Research indicates that it may inhibit the proliferation and migration of cancer cells.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound against several bacterial strains. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes contributes to its effectiveness.

Anticancer Properties

The anticancer effects of this compound have been investigated extensively. It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including liver and breast cancer. The following table summarizes key findings from recent studies:

StudyCancer TypeMechanismKey Findings
Liver Cancer (Bel-7404)Induction of apoptosisInhibited cell proliferation and migration; reduced inflammatory cytokines
Breast CancerCell cycle arrestInduced G1 phase arrest; promoted apoptosis
General Cancer Cell LinesMetal ion chelationInfluenced biochemical pathways through metal complex formation

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in biological applications:

  • Liver Cancer Study :
    • Objective : Evaluate the compound's effect on liver cancer cells.
    • Methodology : In vitro assays were performed to assess cell viability and migration.
    • Results : The compound significantly inhibited cancer cell growth and induced apoptosis.
  • Antimicrobial Efficacy Study :
    • Objective : Test the antimicrobial activity against common bacterial strains.
    • Methodology : Disk diffusion method was used to evaluate inhibition zones.
    • Results : Notable inhibition was observed against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-difluoro-1-phenyl-butane-1,3-dione, and how can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated precursors like 2,4-difluorophenylamine may react with diketones under controlled acidic or basic conditions. Optimization involves adjusting catalysts (e.g., ruthenium TsDPEN complexes for enantioselectivity ), temperature (e.g., reflux in dichloromethane or isopropanol), and stoichiometric ratios. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted diketones or fluorinated intermediates .

Q. How can structural characterization of this compound be performed to confirm its geometry and functional groups?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–F bond lengths ~1.34 Å, typical for difluoro groups) .
  • Spectroscopy :
  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (e.g., δ -120 to -140 ppm for CF2_2 groups) .
  • IR : Peaks at 1700–1750 cm1^{-1} confirm diketone C=O stretching .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 222.19) validate the molecular formula .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how is enantiomeric purity quantified?

  • Methodological Answer : Enantioselective reduction of diketones using chiral catalysts like (S,S)-TsDPEN-ruthenium complexes achieves >90% enantiomeric excess (ee). Reaction conditions (e.g., formic acid in dichloromethane) influence selectivity. Purity is quantified via chiral HPLC with columns like Chiralpak AD-H and polarimetric analysis .

  • Example protocol :
Catalyst LoadingSolventee (%)Yield (%)
0.5 mol%CH2_2Cl2_29285
1.0 mol%iPrOH8890

Q. How does the difluoro substituent influence the compound’s reactivity in coordination chemistry, and what metal complexes can it form?

  • Methodological Answer : The CF2_2 group enhances Lewis acidity, enabling coordination with transition metals like Co(II) or Ru(II). For example, the diketone acts as a bidentate ligand in complexes such as [Co(C17_{17}H12_{12}F3_3O3_3)2_2(C5_5H5_5N)2_2], confirmed via X-ray diffraction and UV-Vis spectroscopy (absorption bands at 450–500 nm for d-d transitions) .

Q. What in vitro antiproliferative activity has been observed for this compound derivatives, and how are these studies designed?

  • Methodological Answer : Derivatives like α-phthalimide ketones exhibit IC50_{50} values of 10–50 μM against cancer cell lines (e.g., MDA-MB-231). Studies use MTT assays with 72-hour exposure, controlled DMSO vehicle, and dose-response curves. Data validation includes triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05) .

Data Contradiction and Validation

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as conflicting 19F^{19}\text{F} NMR shifts?

  • Methodological Answer :

  • Triangulation : Cross-validate with 1H^{1}\text{H} NMR (e.g., coupling constants for adjacent protons) and high-resolution mass spectrometry.
  • Solvent effects : Test in deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to assess shifts caused by hydrogen bonding .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. What methodologies address discrepancies in biological activity data between similar fluorinated diketones?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing phenyl with pyridyl groups) and correlate with IC50_{50} values.
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .

Applications in Advanced Research

Q. How is this compound utilized as a building block for photoluminescent materials?

  • Methodological Answer : The diketone’s electron-deficient fluorinated core stabilizes excited states in Eu(III) or Tb(III) complexes, enhancing luminescence quantum yields (up to 40%). Synthesis involves refluxing with LnCl3_3 in ethanol, followed by photophysical characterization (e.g., lifetime measurements, CIE chromaticity diagrams) .

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